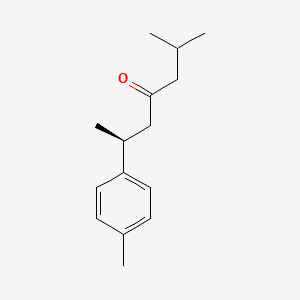
(+)-(S)-dihydro-ar-turmerone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-(S)-dihydro-ar-turmerone is a sesquiterpenoid that is 2-methylheptan-4-one substituted by a 4-methylphenyl group at position 6. It has been isolated from Peltophorum dasyrachis. It has a role as a plant metabolite and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is a sesquiterpenoid, a ketone and a member of toluenes.
Applications De Recherche Scientifique
Neuroprotective Effects
Research has demonstrated that (+)-(S)-dihydro-ar-turmerone exhibits neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It acts as an inhibitor of acetylcholinesterase, which is crucial for neurotransmission and cognitive function. Studies indicate that this compound can mitigate the toxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's pathology .
Anti-Inflammatory Activity
This compound has shown significant anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the NF-kB signaling pathway, thus reducing pro-inflammatory cytokine production. This activity is beneficial for conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .
Antimicrobial Properties
The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been tested against strains like Staphylococcus aureus and Escherichia coli , showing a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL in some cases. This suggests its potential use as a natural antimicrobial agent .
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection in Alzheimer's Disease
A study evaluated the effect of this compound on neuronal cells exposed to amyloid-beta. The results showed that treatment with the compound significantly reduced cell death and improved neuronal viability compared to untreated controls. The underlying mechanism involved modulation of oxidative stress markers and enhancement of neurotrophic factors .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of this compound was assessed against various bacterial strains using disc diffusion methods. The compound demonstrated strong inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its potential as an alternative therapeutic agent in managing bacterial infections .
Propriétés
Formule moléculaire |
C15H22O |
|---|---|
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
(6S)-2-methyl-6-(4-methylphenyl)heptan-4-one |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-8,11,13H,9-10H2,1-4H3/t13-/m0/s1 |
Clé InChI |
FWSUEHMNQCROMJ-ZDUSSCGKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H](C)CC(=O)CC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C(C)CC(=O)CC(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















